

m-PEG8-acid CAS number

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Compound of Interest

Compound Name: *m-PEG8-acid*

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An In-Depth Technical Guide to **m-PEG8-acid** (CAS: 1093647-41-6): Principles and Protocols for Advanced Bioconjugation

Abstract

This technical guide provides a comprehensive overview of **m-PEG8-acid** (CAS No. 1093647-41-6), a discrete polyethylene glycol (dPEG®) linker essential for modern bioconjugation and drug development. We delve into its fundamental physicochemical properties, the chemical principles governing its reactivity, and its applications in creating advanced therapeutics like antibody-drug conjugates (ADCs) and PROTACs. This document serves as a resource for researchers and scientists, offering a detailed, field-proven protocol for conjugating **m-PEG8-acid** to amine-containing biomolecules, complete with explanations of the causality behind experimental choices and methods for characterization.

Core Physicochemical Properties and Specifications

m-PEG8-acid is a monodisperse polyethylene glycol linker characterized by a terminal methoxy group (-OCH₃) and a carboxylic acid (-COOH) functional group, separated by an eight-unit PEG spacer.[1] The methoxy terminus provides stability and minimizes non-specific interactions, while the carboxylic acid serves as a versatile handle for covalent modification.[1]

[2] The defined length of the PEG chain is critical for producing homogenous bioconjugates with reproducible pharmacokinetic profiles.[3]

Table 1: Key Specifications of **m-PEG8-acid**

Property	Value	References
CAS Number	1093647-41-6	[2][4][5][6][7][8]
Chemical Formula	C18H36O10	[4][6][7][8]
Molecular Weight	~412.48 g/mol	[4][7][8]
IUPAC Name	2,5,8,11,14,17,20,23-octaoxahexacosan-26-oic acid	[4]
Purity	Typically ≥95%	[6][8]
Appearance	Colorless to pale yellow oil or solid	[8]
Solubility	Soluble in water, DMSO, DMF, DCM, THF	[6][8]
Storage Conditions	-20°C for long-term storage (months to years); 0-4°C for short-term (days to weeks). Store under inert gas, protected from moisture.	[4][6]

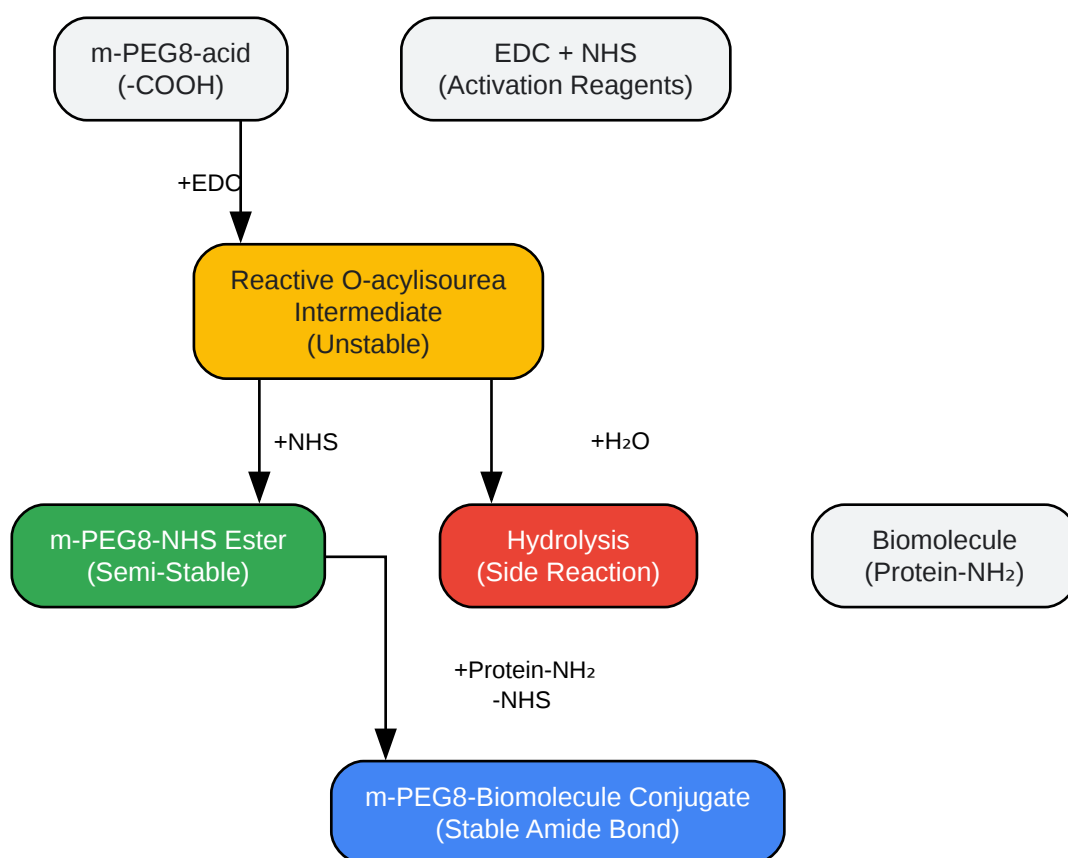
The Chemistry of Amide Bond Formation: Mechanism of Action

The utility of **m-PEG8-acid** in bioconjugation stems from the reactivity of its terminal carboxylic acid group. By itself, a carboxylic acid reacts inefficiently with primary amines on biomolecules (e.g., the ε-amine of lysine residues) under physiological conditions. Therefore, a chemical activation step is required to convert the hydroxyl of the carboxylic acid into a better leaving group, making it susceptible to nucleophilic attack by the amine.

The most common and robust method for this activation is the use of carbodiimide chemistry, specifically with N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

The process occurs in two primary stages:

- Activation: EDC reacts with the carboxylic acid of **m-PEG8-acid** to form a highly reactive but unstable O-acylisourea intermediate.
- Stabilization and Coupling: This intermediate can react directly with a primary amine. However, in aqueous solutions, it is prone to hydrolysis, which reverts the acid to its original state. To prevent this and improve reaction efficiency, NHS is added. The O-acylisourea intermediate rapidly reacts with NHS to form a more stable NHS ester. This semi-stable intermediate is less susceptible to hydrolysis and reacts efficiently with primary amines to form a stable, covalent amide bond, releasing NHS as a byproduct.[3][9]



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Caption: Activation and conjugation chemistry of **m-PEG8-acid**.

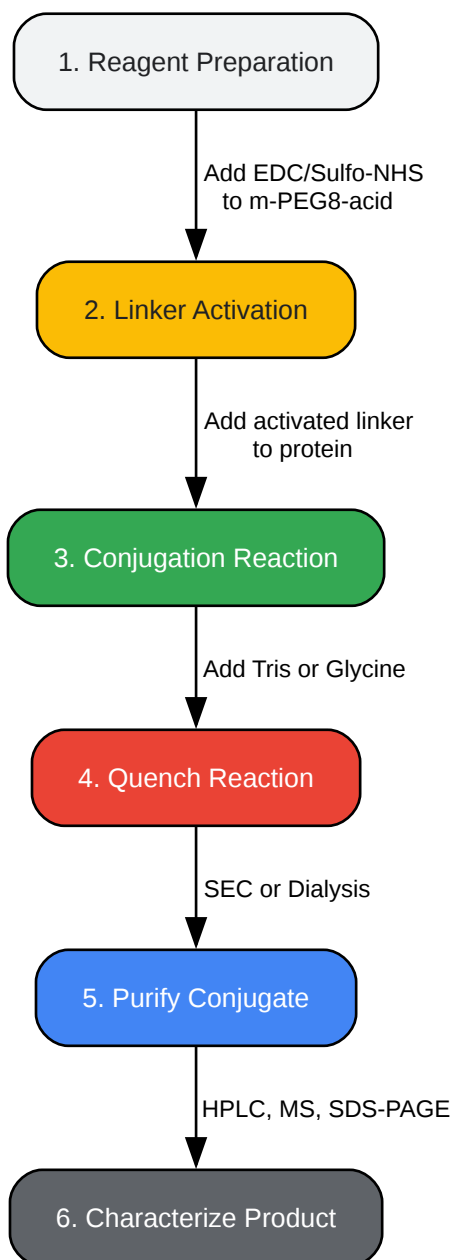
Core Protocol: EDC/NHS-Mediated Conjugation to a Protein

This protocol provides a self-validating methodology for the conjugation of **m-PEG8-acid** to a protein with accessible primary amines. The causality for each step is explained to ensure experimental success.

Materials:

- **m-PEG8-acid**
- Protein of interest (e.g., antibody, enzyme)
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
- Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
- Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 8.0
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysulfosuccinimide (Sulfo-NHS)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Purification System: Desalting columns (e.g., Sephadex G-25) or dialysis cassettes

Experimental Workflow:



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Caption: Experimental workflow for protein conjugation.

Step-by-Step Procedure:

- Reagent Preparation:
 - Protein Solution: Prepare the protein in Coupling Buffer (PBS, pH 7.2-7.5) at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or

glycine), which would compete in the reaction.[10]

- Linker Solution: Immediately before use, dissolve **m-PEG8-acid** in anhydrous DMSO to create a 10-100 mM stock solution. This prevents hydrolysis of the linker.
- Activator Solutions: Prepare fresh 100 mM solutions of EDC and Sulfo-NHS in Activation Buffer or ultrapure water. Do not store these solutions for long periods.
- Activation of **m-PEG8-acid**:
 - Rationale: This step creates the reactive Sulfo-NHS ester. It is performed separately or in-situ. For simplicity, this protocol describes an in-situ reaction. The optimal pH for EDC activation is ~6.0, hence the use of MES buffer.[3]
 - In a microfuge tube, combine the protein solution with the desired molar excess of the **m-PEG8-acid** stock solution. A 10- to 50-fold molar excess of linker to protein is a common starting point.[9]
 - Add the EDC and Sulfo-NHS solutions to the protein-linker mixture. A common molar ratio is 1:2:2 for Protein:EDC:Sulfo-NHS, but this must be optimized.
- Conjugation Reaction:
 - Rationale: The activated m-PEG8-(S-NHS) ester reacts with primary amines on the protein surface. The slightly basic pH of the Coupling Buffer (7.2-7.5) facilitates the deprotonation of amine groups, enhancing their nucleophilicity without significantly increasing the rate of NHS-ester hydrolysis.[10]
 - Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation. The longer incubation at a lower temperature can provide more control over the reaction.
- Quenching the Reaction:
 - Rationale: This step deactivates any unreacted Sulfo-NHS esters, preventing further modification of the protein or other molecules.[11]
 - Add the Quenching Buffer (e.g., 1 M Tris-HCl) to a final concentration of 20-50 mM.

- Incubate for 15-30 minutes at room temperature.
- Purification of the Conjugate:
 - Rationale: It is critical to remove unreacted PEG linker, EDC/NHS byproducts, and quenching reagents from the final conjugate.[\[12\]](#)
 - Purify the sample using a desalting column or by dialysis against a suitable storage buffer (e.g., PBS). Size-exclusion chromatography (SEC) is an effective method.[\[12\]](#)

Characterization of the PEGylated Conjugate

Confirmation of successful conjugation and characterization of the product's homogeneity are essential.

- SDS-PAGE: A simple way to visualize the increase in molecular weight of the protein after PEGylation. The PEGylated protein will migrate slower than the unconjugated protein.
- HPLC Analysis: Techniques like Size-Exclusion (SEC) or Reversed-Phase (RP) HPLC can be used to separate the conjugate from unreacted protein and assess purity.[\[13\]](#)
- Mass Spectrometry (MS): ESI-MS or MALDI-TOF can confirm the covalent attachment of the PEG linker and determine the distribution of PEG chains per protein molecule (the degree of labeling).[\[12\]](#)[\[14\]](#)

Applications in Advanced Therapeutics

The unique properties of **m-PEG8-acid** make it a valuable tool in several cutting-edge areas of drug development:

- Antibody-Drug Conjugates (ADCs): **m-PEG8-acid** is used as a hydrophilic, non-cleavable linker to attach potent cytotoxic drugs to monoclonal antibodies.[\[1\]](#)[\[15\]](#) The PEG spacer improves the ADC's solubility and pharmacokinetic profile.[\[1\]](#)
- PROTACs (PROteolysis Targeting Chimeras): This linker can serve as the spacer connecting a target protein ligand to an E3 ubiquitin ligase ligand, facilitating the targeted degradation of pathogenic proteins.[\[1\]](#)

- PEGylation of Peptides and Small Molecules: Conjugating **m-PEG8-acid** enhances the solubility, stability, and circulation half-life of therapeutic peptides and small-molecule drugs, reducing their immunogenicity and improving their overall efficacy.[2]
- Functionalization of Nanoparticles: The linker is used to modify the surface of nanoparticles and liposomes for drug delivery, improving their biocompatibility and circulation time.[16][17]

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